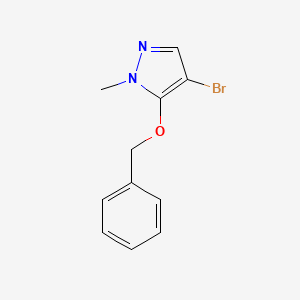
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring substituted with three methyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid typically involves the borylation of a halogenated pyrimidine derivative. One common method includes the bromine-lithium exchange reaction of 5-bromo-2,4,6-trimethylpyrimidine using butyllithium, followed by reaction with triisopropyl borate . The reaction conditions often require low temperatures to ensure the stability of the intermediates and to prevent side reactions.
Industrial Production Methods
Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and often involves recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Butyllithium: Employed in the bromine-lithium exchange reaction.
Triisopropyl Borate: Used as a boron source in the synthesis.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Aplicaciones Científicas De Investigación
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylphenylboronic Acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
2,4-Dimethoxy-5-pyrimidinylboronic Acid: Similar pyrimidine ring but with methoxy groups instead of methyl groups.
Uniqueness
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and stability in chemical reactions. The presence of three methyl groups can also affect its electronic properties and steric hindrance, making it distinct from other boronic acids .
Propiedades
Número CAS |
1469931-07-4 |
|---|---|
Fórmula molecular |
C7H11BN2O2 |
Peso molecular |
165.99 g/mol |
Nombre IUPAC |
(2,4,6-trimethylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h11-12H,1-3H3 |
Clave InChI |
NVCUISXMBALXQA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N=C(N=C1C)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


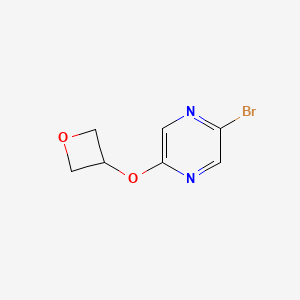
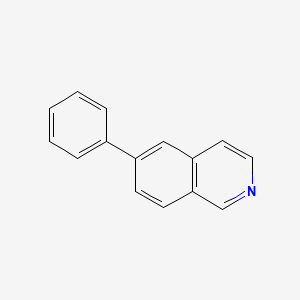
![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)

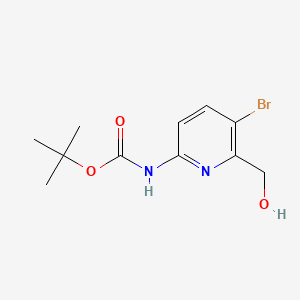
![(3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13923128.png)
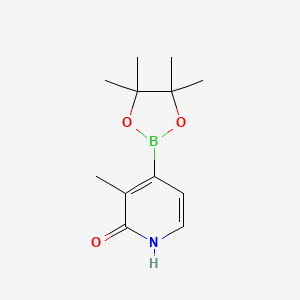


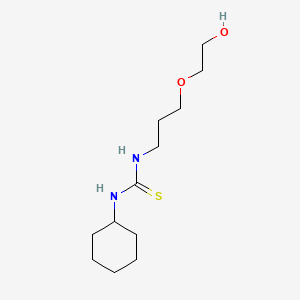
![4-[4-[(2,6-Dioxo-3-piperidinyl)amino]phenyl]-1-piperidineacetic acid](/img/structure/B13923176.png)
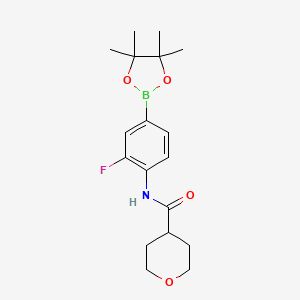
![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
